molecular formula C15H16N2O4S B5850325 2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol

2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol

Cat. No.: B5850325
M. Wt: 320.4 g/mol
InChI Key: OQGZEGDDMVMQGG-UHFFFAOYSA-N
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Description

2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methoxy-4-nitrophenol with 4-methylsulfanylaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and scalability. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the anilino group can interact with protein active sites .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methoxy-4-[(4-methylsulfanylanilino)methyl]-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-14-8-10(7-13(15(14)18)17(19)20)9-16-11-3-5-12(22-2)6-4-11/h3-8,16,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGZEGDDMVMQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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